molecular formula C12H13NO B3215514 1-(5-Methyl-1-methyl-1H-indol-3-YL)-ethanone CAS No. 116176-90-0

1-(5-Methyl-1-methyl-1H-indol-3-YL)-ethanone

Cat. No. B3215514
CAS RN: 116176-90-0
M. Wt: 187.24 g/mol
InChI Key: URRZIKCELMKUNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Methyl-1-methyl-1H-indol-3-YL)-ethanone is a chemical compound that belongs to the class of indole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1-methyl-1H-indol-3-YL)-ethanone is not fully understood. However, it has been reported to exhibit various biological activities, such as antioxidant, anti-inflammatory, and anticancer activities. It has also been reported to interact with various biological targets, such as enzymes and receptors, which are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
1-(5-Methyl-1-methyl-1H-indol-3-YL)-ethanone has been reported to exhibit various biochemical and physiological effects, such as the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. It has also been reported to exhibit neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(5-Methyl-1-methyl-1H-indol-3-YL)-ethanone is its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. It has also been reported to exhibit various biological activities, which make it a promising candidate for further research. However, one of the limitations of 1-(5-Methyl-1-methyl-1H-indol-3-YL)-ethanone is its limited availability, which can hinder its use in large-scale experiments.

Future Directions

1-(5-Methyl-1-methyl-1H-indol-3-YL)-ethanone has a wide range of potential applications in various fields, and further research is needed to fully understand its mechanism of action and to explore its potential therapeutic and industrial applications. Some of the future directions for research include the evaluation of its potential as a fluorescent dye, the synthesis of new derivatives with improved biological activities, and the investigation of its potential as a building block for the synthesis of new materials.
Conclusion:
In conclusion, 1-(5-Methyl-1-methyl-1H-indol-3-YL)-ethanone is a promising compound with potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Its synthesis method is well-established, and it has been extensively studied for its potential biological activities. Further research is needed to fully understand its mechanism of action and to explore its potential applications in these fields.

Scientific Research Applications

1-(5-Methyl-1-methyl-1H-indol-3-YL)-ethanone has been extensively studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. In the agrochemical industry, it has been evaluated for its potential use as a pesticide and herbicide. In materials science, it has been studied for its potential use as a fluorescent dye and as a building block for the synthesis of new materials.

properties

IUPAC Name

1-(1,5-dimethylindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-8-4-5-12-10(6-8)11(9(2)14)7-13(12)3/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRZIKCELMKUNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methyl-1-methyl-1H-indol-3-YL)-ethanone

Synthesis routes and methods

Procedure details

Phosphoryl chloride (2.1 ml) was added dropwise to ice-cooled, dimethylacetamide (20 ml) and the solution was stirred at ca.0° for 10 min. A solution of 1,5-dimethyl-1H-indole (2.5 g) in dimethylacetamide (5 ml) was added, and the resulting solution was stirred at 85° for 2 h, then cooled, and partitioned between sodium carbonate (2N; 500 ml) and ethyl acetate (2×300 ml). The combined organic extracts were washed with water (300 ml), dried and evaporated in vacuo to give an oil, which was purified by FCC eluting with chloroform:hexane (1:1) to give the title comound as a solid (1.5 g), m.p. 119°-121°.
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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